molecular formula C8H7BrClNO B7568426 N-(5-bromo-2-chlorophenyl)acetamide

N-(5-bromo-2-chlorophenyl)acetamide

Cat. No.: B7568426
M. Wt: 248.50 g/mol
InChI Key: NKZRWMJGLZMOQR-UHFFFAOYSA-N
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Description

N-(5-bromo-2-chlorophenyl)acetamide is an organic compound with the molecular formula C8H7BrClNO. It is a derivative of acetanilide, where the phenyl ring is substituted with bromine and chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-chlorophenyl)acetamide typically involves the acylation of 5-bromo-2-chloroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux to complete the acylation process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-chlorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted acetanilides, while hydrolysis can produce 5-bromo-2-chloroaniline and acetic acid .

Scientific Research Applications

N-(5-bromo-2-chlorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-bromo-2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The bromine and chlorine substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-5-chlorophenyl)acetamide
  • N-(4-bromo-2-chlorophenyl)acetamide
  • N-(3-bromo-4-chlorophenyl)acetamide

Uniqueness

N-(5-bromo-2-chlorophenyl)acetamide is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This positioning can significantly affect the compound’s chemical properties and reactivity compared to its isomers .

Properties

IUPAC Name

N-(5-bromo-2-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZRWMJGLZMOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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